molecular formula C19H30ClO6P B8382904 Phosphonic acid, (1-acetyl-6-(2-chloro-4-methoxyphenoxy)hexyl)-, diethyl ester CAS No. 73514-99-5

Phosphonic acid, (1-acetyl-6-(2-chloro-4-methoxyphenoxy)hexyl)-, diethyl ester

Cat. No. B8382904
Key on ui cas rn: 73514-99-5
M. Wt: 420.9 g/mol
InChI Key: PEEDSHQHQPWGTI-UHFFFAOYSA-N
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Patent
US04217346

Procedure details

[II; Ar is 2-Cl-4-CH3OC6H3, Y is O(CH2)5, R is C2H5, R' is CH3CO] was prepared from 0.71 g of lithium hydride, 17.2 g of diethyl acetonylphosphonate and 34 g of 5-(2-chloro-4-methoxyphenoxy)pentyl iodide according to the procedure of Example 2(b). The product was chromatographed on Florisil and further purified by preparative TLC on silica gel to give 6.3 g of diethyl [1-acetyl-6-(2-chloro-4-methoxyphenoxy)hexyl]phosphonate as a light yellow oil; MIC vs. herpes simplex type 2=6 mcg/ml. The IR spectrum was consistent with the assigned structure.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Cl-4-CH3OC6H3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Name
5-(2-chloro-4-methoxyphenoxy)pentyl iodide
Quantity
34 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Li+].[CH2:3]([P:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])[C:4]([CH3:6])=[O:5].[Cl:15][C:16]1[CH:28]=[C:27]([O:29][CH3:30])[CH:26]=[CH:25][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]I>>[C:4]([CH:3]([P:7](=[O:14])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][O:18][C:17]1[CH:25]=[CH:26][C:27]([O:29][CH3:30])=[CH:28][C:16]=1[Cl:15])(=[O:5])[CH3:6] |f:0.1|

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-Cl-4-CH3OC6H3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.71 g
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
17.2 g
Type
reactant
Smiles
C(C(=O)C)P(OCC)(OCC)=O
Name
5-(2-chloro-4-methoxyphenoxy)pentyl iodide
Quantity
34 g
Type
reactant
Smiles
ClC1=C(OCCCCCI)C=CC(=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was chromatographed on Florisil
CUSTOM
Type
CUSTOM
Details
further purified by preparative TLC on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(CCCCCOC1=C(C=C(C=C1)OC)Cl)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 16.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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